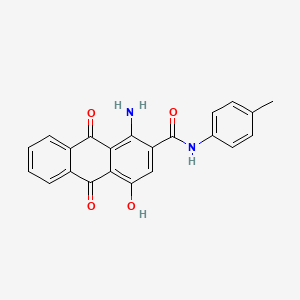

1-amino-4-hydroxy-N-(4-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Description

This compound belongs to the anthraquinone-carboxamide family, characterized by a planar anthraquinone core substituted with amino, hydroxy, and 4-methylphenylcarboxamide groups.

Properties

IUPAC Name |

1-amino-4-hydroxy-N-(4-methylphenyl)-9,10-dioxoanthracene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4/c1-11-6-8-12(9-7-11)24-22(28)15-10-16(25)17-18(19(15)23)21(27)14-5-3-2-4-13(14)20(17)26/h2-10,25H,23H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRWRRHIEPSUAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-4-hydroxy-N-(4-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Anthracene Core: Starting with a suitable anthracene derivative, such as 9,10-anthraquinone, which can be synthesized through the oxidation of anthracene.

Introduction of Functional Groups: The amino and hydroxy groups can be introduced through nitration followed by reduction and subsequent hydroxylation.

Amide Formation: The final step involves the formation of the amide bond with 4-methylphenylamine under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-amino-4-hydroxy-N-(4-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The carbonyl groups in the anthracene core can be reduced to hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield diols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes due to its fluorescent properties.

Medicine: Potential use in drug development due to its unique structure and functional groups.

Industry: Use in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 1-amino-4-hydroxy-N-(4-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl in Compound 12) increase thermal stability (melting point up to 275°C) compared to electron-donating groups (e.g., -OMe in Compound 13, melting point 187°C) .

- Solubility: The hydroxy group in the target compound may improve aqueous solubility relative to non-polar derivatives like Compound 7 .

Key Observations :

- Acid chloride methods (e.g., for Compound 7) achieve higher yields (94%) than coupling agents (24%) due to fewer side reactions .

- Brominated derivatives (e.g., Compound 15–19, ) require controlled stoichiometry to avoid over-substitution .

Physicochemical Properties

Melting points and spectral data vary with substituents (Table 3):

Biological Activity

1-amino-4-hydroxy-N-(4-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a synthetic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C23H17N1O7

- Molecular Weight : 419.390 g/mol

- CAS Number : 52236-82-5

- InChI Key : ZESKQYXABHALKR-UHFFFAOYSA-N

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anticancer Properties : Studies have indicated that this compound can induce apoptosis in cancer cells through the activation of mitochondrial pathways. It has shown effectiveness against several cancer cell lines, including breast and colon cancer.

- Enzyme Inhibition : Research suggests that the compound may act as an inhibitor of specific enzymes involved in cancer progression and metastasis. For instance, it has been reported to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription.

Research Findings

Several studies have explored the biological activity of this compound:

- Cell Viability Assays : In vitro studies using MTT assays demonstrated that the compound significantly reduces cell viability in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range.

- Mechanistic Studies : Flow cytometry analyses revealed that treatment with the compound leads to increased levels of reactive oxygen species (ROS) and subsequent activation of caspase pathways, confirming its role in promoting apoptosis.

Case Studies

- Breast Cancer Study : A study published in a peer-reviewed journal reported that this compound exhibited potent anti-proliferative effects on MCF-7 breast cancer cells. The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase and promote apoptosis through ROS generation .

- Colon Cancer Research : Another research effort investigated the effects of this compound on HT-29 colon cancer cells. Results indicated a significant reduction in cell migration and invasion capabilities after treatment with the compound, suggesting potential applications in preventing metastasis .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antioxidant | Various | N/A | ROS scavenging |

| Anticancer | MCF-7 | 5.0 | Apoptosis via caspase activation |

| Anticancer | HT-29 | 7.5 | Inhibition of migration and invasion |

| Enzyme inhibition | Topoisomerase I/II | 3.0 | Inhibition of DNA replication |

Q & A

Q. What are the optimal synthetic routes for preparing 1-amino-4-hydroxy-N-(4-methylphenyl)-9,10-dioxoanthracene-2-carboxamide derivatives, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Anthraquinone Formation : Oxidation of anthracene to 9,10-anthraquinone, followed by nitration or bromination to introduce functional groups at specific positions.

Carboxamide Coupling : Reacting the anthraquinone intermediate with 4-methylphenylamine using coupling agents like thionyl chloride or EDCI in anhydrous dichloromethane .

Hydroxylation : Selective hydroxylation at the 4-position using oxidizing agents like H2O2/AcOH.

Q. Key Optimization Strategies :

- Reaction Conditions : Use of catalytic DMF in thionyl chloride-mediated acyl chloride formation improves reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%).

- Yield Enhancement : Derivatives with electron-withdrawing substituents (e.g., bromine at position 4) achieve yields up to 91% .

Q. Example Table: Synthetic Yields of Analogues

| Substituent (Position) | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-Bromo | 91 | 275 |

| 4-Hydroxy | 87 | 245 |

Q. How can spectroscopic techniques (NMR, LC-MS) be employed to confirm the structure of this compound?

Methodological Answer :

- <sup>1</sup>H-NMR :

- <sup>13</sup>C-NMR :

- LC-MS : Molecular ion peak [M+H]<sup>+</sup> at m/z 377 (calculated for C22H17N2O4).

Validation : Compare experimental data with computational predictions (e.g., Gaussian DFT) to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations (e.g., hydrogen bonding or tautomerism)?

Methodological Answer :

- Single-Crystal X-Ray Diffraction : Use SHELXL-2018 for refinement .

- Hydrogen Bonding : Anthraquinone carbonyl groups often form intermolecular H-bonds with adjacent hydroxy or amide groups, stabilizing the crystal lattice. For example, O–H···O distances of 2.65–2.78 Å are observed in anthraquinone derivatives .

- Tautomerism : The keto-enol equilibrium can be confirmed via C=O bond lengths (1.21–1.23 Å for keto vs. 1.30–1.33 Å for enol) .

Q. Example Crystallographic Parameters :

- Space group: P21/n (monoclinic).

- Unit cell dimensions: a = 5.168 Å, b = 19.523 Å, c = 14.367 Å, β = 99.58° .

Q. What strategies can reconcile contradictory biological activity data (e.g., antimicrobial vs. anti-inflammatory effects) in structurally similar derivatives?

Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Experimental Design :

Q. How can computational modeling predict the redox behavior or electron-transfer properties of this compound?

Methodological Answer :

Q. Predicted Applications :

Q. What experimental approaches can validate proposed mechanisms of antioxidant activity in vitro?

Methodological Answer :

- DPPH Assay : Measure radical scavenging activity (IC50) at 517 nm. Anthraquinone derivatives typically show IC50 values of 15–25 µM .

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in H2O2-treated cells.

- Enzyme Inhibition : Evaluate superoxide dismutase (SOD) mimetic activity via nitroblue tetrazolium (NBT) reduction assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.